molecular formula C25H27NO2 B132201 alpha-Hydroxy-N-desmethyltamoxifen CAS No. 162070-61-3

alpha-Hydroxy-N-desmethyltamoxifen

Cat. No. B132201
M. Wt: 373.5 g/mol
InChI Key: GREXPZNIZPCGIV-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of tamoxifen, a drug commonly used in the treatment of breast cancer. It has been implicated in the metabolic activation of tamoxifen, leading to the formation of DNA adducts in rat liver cells, which may contribute to its genotoxic effects and potential carcinogenicity . The compound has been shown to form DNA adducts in the absence of metabolizing enzymes, suggesting a direct interaction with DNA .

Synthesis Analysis

The synthesis of alpha-Hydroxy-N-desmethyltamoxifen has been reported in studies where it was used to characterize the major DNA adducts formed by this metabolite in vitro and in vivo . Additionally, alpha-acetoxy-N-desmethyltamoxifen was synthesized as a model activated metabolite of N-desmethyltamoxifen, which further supports the role of alpha-Hydroxy-N-desmethyltamoxifen in the formation of DNA adducts .

Molecular Structure Analysis

Alpha-Hydroxy-N-desmethyltamoxifen has been structurally characterized, and its metabolites have been identified using techniques such as mass spectrometry and HPLC-electrospray ionization MS. These studies have helped to elucidate the metabolic pathways of tamoxifen and its analogs, confirming that alpha-hydroxylation is a key step in the formation of DNA-reactive metabolites .

Chemical Reactions Analysis

The metabolic activation of alpha-Hydroxy-N-desmethyltamoxifen involves its conversion to a highly reactive sulfate ester, which can then form DNA adducts . The formation of these adducts has been demonstrated in rat liver cells and is thought to be a critical step in the genotoxicity of tamoxifen . The R-isomer of alpha-Hydroxy-N-desmethyltamoxifen has been shown to form more DNA adducts than the S-isomer, indicating stereoselective metabolic activation .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of alpha-Hydroxy-N-desmethyltamoxifen are not detailed in the provided papers, the compound's reactivity with DNA and its susceptibility to further metabolic activation, such as sulfation, are well-documented . The compound's ability to form DNA adducts without additional metabolic enzymes suggests it has a high affinity for DNA . Additionally, the use of deuterium-labeled tamoxifen analogs has provided insights into the metabolic processes and the significant isotope effects associated with alpha-hydroxylation .

Scientific Research Applications

Metabolic Activation and Pharmacogenetics

alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of Tamoxifen, a drug widely used in treating estrogen receptor-α-positive breast cancer. The effectiveness of Tamoxifen depends significantly on its metabolic activation by cytochrome P450 enzymes, resulting in active metabolites like alpha-Hydroxy-N-desmethyltamoxifen and endoxifen. Understanding the impact of genetic polymorphisms on the metabolism of Tamoxifen and its metabolites is crucial for personalizing treatment and improving patient response rates. Despite the identified effects of various genetic polymorphisms on the pharmacokinetics and pharmacodynamics of Tamoxifen and its metabolites, the role of pharmacogenetics in tailoring treatment is still under investigation and has not reached a consensus (de Vries Schultink et al., 2015).

Mechanism of Action and Therapeutic Potential

The metabolites of Tamoxifen, including alpha-Hydroxy-N-desmethyltamoxifen, have been critical in understanding the drug's mechanism of action and exploring its therapeutic potential beyond breast cancer treatment. The study of Tamoxifen and its derivatives has spurred the development of new agents with reduced side effects and broader therapeutic targets. The continuous efforts in synthesizing novel Tamoxifen derivatives aim to uncover the drug's mechanism of action further and discover new pharmacologically potent agents for various therapeutic applications (Shagufta & Ahmad, 2018).

Bioanalytical Methods and Pharmacokinetics

The pharmacokinetics of Tamoxifen and its metabolites, including alpha-Hydroxy-N-desmethyltamoxifen, have been extensively studied. An array of bioanalytical methods has been developed for the identification and quantification of Tamoxifen and its phase I metabolites in biological samples. The advancements in techniques such as liquid chromatography coupled to mass spectrometry have facilitated the understanding of Tamoxifen's metabolism, providing a foundation for pharmacokinetic and pharmacodynamic studies that support its therapeutic applications (Teunissen et al., 2010).

Safety And Hazards

N-Desmethyltamoxifen HCl, a related compound, is classified as a carcinogen (Category 1B), reproductive toxin (Category 1B), and is very toxic to aquatic life with long-lasting effects .

Future Directions

The metabolism of tamoxifen, from which alpha-Hydroxy-N-desmethyltamoxifen is derived, is being redefined in light of several important pharmacological observations . Recent studies have identified 4-hydroxy N-desmethyltamoxifen (endoxifen) as an important metabolite of tamoxifen necessary for antitumor actions . This suggests that significant numbers of women might not receive optimal benefit from tamoxifen treatment, which has implications for breast cancer treatment and prevention .

properties

IUPAC Name

(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREXPZNIZPCGIV-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344152
Record name (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxy-N-desmethyltamoxifen

CAS RN

162070-61-3
Record name alpha-Hydroxytamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 2
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 3
Reactant of Route 3
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 4
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 5
Reactant of Route 5
alpha-Hydroxy-N-desmethyltamoxifen
Reactant of Route 6
alpha-Hydroxy-N-desmethyltamoxifen

Citations

For This Compound
12
Citations
MR Osborne, A Hewer, DH Phillips - Chemical research in …, 2004 - ACS Publications
The antiestrogenic drug tamoxifen forms DNA adducts in rat liver through two genotoxic metabolites, α-hydroxytamoxifen and α-hydroxy-N-desmethyltamoxifen. These have now each …
Number of citations: 5 pubs.acs.org
PY Maximov, RE McDaniel, VC Jordan… - … : Pioneering Medicine in …, 2013 - Springer
… [59] conducted studies with alpha-hydroxy-N-desmethyltamoxifen; the R-(+) gave 10× the … ) Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer …
Number of citations: 0 link.springer.com
DH Phillips, A Hewer, MR Osborne, KJ Cole… - …, 2005 - academic.oup.com
Tamoxifen is an anti-oestrogen widely used in the adjuvant therapy of breast cancer and is also used as a prophylactic to prevent the disease in high-risk women. An increased risk of …
Number of citations: 29 academic.oup.com
VC Jordan - Steroids, 2007 - Elsevier
The metabolism of tamoxifen is being redefined in the light of several important pharmacological observations. Recent studies have identified 4-hydroxy N-desmethyltamoxifen (…
Number of citations: 207 www.sciencedirect.com
GK Poon, B Walter, PE Lønning, MN Horton… - Drug metabolism and …, 1995 - ASPET
… When these results were compared with the metabolic profiles in patients, apart from metabolites IV, alpha-hydroxy-N-desmethyltamoxifen (VI) and 4-hydroxy N-desmethyltamoxifen (VII…
Number of citations: 104 dmd.aspetjournals.org
P Vaghela, K Trivedi, KGV Anand, J Nayak, D Vyas… - Algal Research, 2023 - Elsevier
… Using LC-HRMS-MS/MS, 43 known bioactive compounds such as Dioncophylline C, hericenone B, alpha-hydroxy-N-desmethyltamoxifen, kni-102, dibenzo pentapehene, proglumide, …
Number of citations: 0 www.sciencedirect.com
FA Beland, MI Churchwell, DR Doerge… - Journal of the …, 2004 - academic.oup.com
Background: Although the nonsteroidal antiestrogen tamoxifen is used as an adjuvant chemotherapeutic agent to treat hormone-dependent breast cancer and as a chemopreventive …
Number of citations: 44 academic.oup.com
D Utkarsh, C Loretz, AP Li - Chemico-Biological Interactions, 2016 - Elsevier
A possible risk factor for drug-induced hepatotoxicity is drug metabolizing enzyme activity, which is known to vary among individuals due to genetic (genetic polymorphism) and …
Number of citations: 24 www.sciencedirect.com
DH Phillips - Carcinogenesis, 2001 - academic.oup.com
Tamoxifen is an anti-oestrogenic drug widely used for adjuvant therapy of breast cancer. Its use has caused an increased incidence of endometrial cancer and it is also a potent …
Number of citations: 160 academic.oup.com
PY Maximov, RE McDaniel, VC Jordan - Springer
The story of tamoxifen is unique. This pioneering medicine was not conceived as part of a major development plan in the pharmaceutical industry to create a blockbuster, but rather …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.